Lipophilicity (log D) Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomers
In a systematic matched-pair analysis of the AstraZeneca compound collection, the 1,2,4-oxadiazole regioisomer consistently demonstrated approximately one order of magnitude (10-fold) higher lipophilicity (log D) compared to the corresponding 1,3,4-oxadiazole isomer across a broad panel of paired structures [1]. This log D differential is consistent and predictable, enabling rational tuning of lipophilicity in lead optimization campaigns [2].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Approximately 1 log unit higher than 1,3,4 counterpart |
| Comparator Or Baseline | Matched 1,3,4-oxadiazole regioisomer (approx. 1 log unit lower log D) |
| Quantified Difference | ~1 log unit (factor of ~10) higher log D |
| Conditions | Systematic comparison of matched pairs in AstraZeneca corporate compound collection (lipophilicity measured by standard shake-flask or chromatographic methods) |
Why This Matters
For procurement, selecting the correct regioisomer directly impacts the lipophilicity window of the final candidate molecule, which in turn influences membrane permeability, oral absorption, and off-target binding risk.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
- [2] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
